Tetradecyl hydrogen sulfate (ester)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

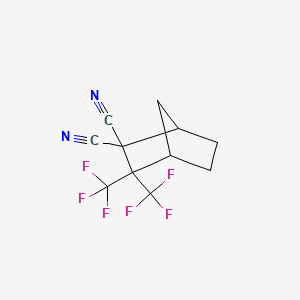

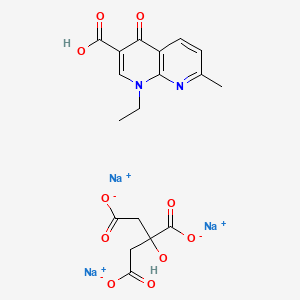

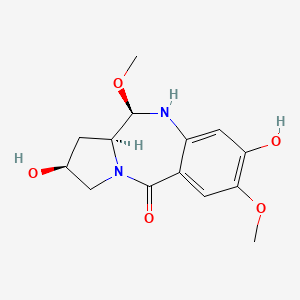

Tetradecyl sulfonic acid is an alkyl sulfate that is the mono-7-ethyl-2-methylundecan-4-yl ester of sulfuric acid. It is a conjugate base of a tetradecyl sulfate.

Sodium tetradecyl sulfate is an anionic surface-active agent which is used for its wetting properties in the industry and is also used in medicine as a blood vessel irritant and sclerosing agent for hemorrhoids and varicose veins. Sodium tetradecyl sulfate has been widely used since the 1950s, and in 1978 the first successful report of injecting a 1% solution into spider angiomas in 144 patients was made. Also noted was an unspecified number of episodes of epidermal necrosis without significant long-term effects and a 30% incidence of post-sclerosis pigmentation that resolved within a few months.

Aplicaciones Científicas De Investigación

Application in Hemangioma Treatment

Tetradecyl hydrogen sulfate, particularly in its sodium form (sodium tetradecyl sulfate), has been effectively used in treating difficult hemangiomas not amenable to surgery. It's injected intralesionally in small doses, resulting in modest to striking improvement with minimal complications (Woods, 1987).

Chemical Structure Analysis

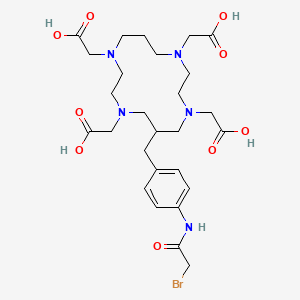

Research on the macrocyclic tetraamide derived from isophthaloyl dichloride and diethylenetriamine showed high affinities for sulfate ions, including tetradecyl sulfate. Crystallographic findings revealed an unusual sandwich complex, indicating its unique chemical interactions (Hossain et al., 2001).

Clinical Uses Review

A comprehensive review of sodium tetradecyl sulfate's clinical applications revealed its effectiveness in various conditions beyond varicose veins, including hemangioma, pyogenic granuloma, and others. However, the efficacy varies, and side effects range from mild to severe (Jenkinson et al., 2017).

Patent Analysis in Medicine

Patent analysis of sodium tetradecyl sulfate, a widely used synthetic surfactant in medicine, highlights its inventive and patented applications. The analysis provides insights into its utility across various medical applications (Fatimi, 2022).

Hemangiomas and Venous Malformations Treatment in Pediatrics

Sodium tetradecyl sulfate has been used successfully for treating symptomatic hemangiomas and venous malformations in infants, children, and young adults. Its use, either alone or before surgery, was beneficial in the majority of patients, with only minor complications in some cases (O'Donovan et al., 1997).

Electrochemical Behavior in Lead Acid Battery

A study explored the effects of tetrabutyl ammonium hydrogen sulfate (with similar properties to tetradecyl sulfate) in lead acid batteries. It showed that increasing its concentration in electrolytes influenced hydrogen and oxygen overpotential and altered the crystalline structure of PbSO4 layer (Rezaei & Taki, 2008).

Propiedades

Número CAS |

300-52-7 |

|---|---|

Nombre del producto |

Tetradecyl hydrogen sulfate (ester) |

Fórmula molecular |

C14H30O4S |

Peso molecular |

294.45 g/mol |

Nombre IUPAC |

(7-ethyl-2-methylundecan-4-yl) hydrogen sulfate |

InChI |

InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17) |

Clave InChI |

GROJOWHVXQYQGN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |

SMILES canónico |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |

melting_point |

199 |

Otros números CAS |

300-52-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)

![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)

![(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1197854.png)